3-Chloro-5-fluoro-4-methoxybenzoic acid

Overview

Description

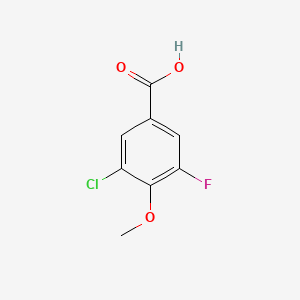

“3-Chloro-5-fluoro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It is used as an intermediate in the preparation of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of “this compound” can involve various reactions. One such reaction is the Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Another method involves the Fries rearrangement, which allows for the scalable synthesis of key fluoro building blocks .

Molecular Structure Analysis

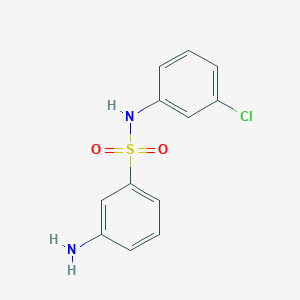

The molecular structure of “this compound” consists of a benzene ring substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a methoxy group at the 4th position . The carboxylic acid group is attached to the benzene ring .

Chemical Reactions Analysis

The fluoride substituent in “this compound” enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 204.58 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis Applications

Intermediate for Herbicides : 3-Chloro-5-fluoro-4-methoxybenzoic acid serves as an intermediate in the synthesis of various herbicides. This was demonstrated in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a key intermediate of herbicides (Zhou Yu, 2002).

Preparation of Nitrogenous Heterocycles : It is used in the preparation of substituted nitrogenous heterocycles which are important in current drug discovery. This is evident in the work describing its utility in polymer-supported synthesis for benzimidazoles, benzotriazoles, and other relevant heterocycles (Křupková et al., 2013).

Synthesis of Quinazoline Derivatives : It has been utilized in synthesizing quinazoline derivatives, as seen in the study of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), indicating its role in complex organic synthesis (Gong Ping, 2005).

Physicochemical and Analytical Research

Studying Solubility and Activity Coefficients : This compound is relevant in studying the solubility and activity coefficients in various solvents, contributing to the understanding of solute-solvent interactions as seen in the work on Abraham model correlations (Hart et al., 2015).

Investigating Thermal Properties : The thermal properties of complexes with 5-chloro-2-methoxybenzoic acid (a similar compound) were studied, providing insights into the behavior of such complexes under different conditions (Ferenc & Bocian, 2003).

Development of Analytical Methods : Its derivatives are significant in developing sensitive methods for determining chloromethoxybenzoic acid derivatives in environmental objects, crucial for environmental monitoring (Maga et al., 2021).

Other Applications

- Insecticidal Activity : Derivatives of this compound have been synthesized and evaluated for insecticidalactivity. This includes the creation of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, showcasing its potential in developing new insecticides (Mohan et al., 2004).

Antimicrobial Evaluation : New 1,3,4-oxadiazoles bearing 5-Chloro-2-methoxyphenyl moieties have been synthesized and tested for their antimicrobial properties, highlighting its significance in the field of medicinal chemistry (Kumar et al., 2013).

Demethylation Reactions in Methanogenic Consortiums : Studies have used fluorinated compounds, including those related to this compound, to detect aromatic metabolites in methanogenic consortiums, providing insights into microbial degradation processes (Londry & Fedorak, 1993).

Spectroscopic Analysis : The compound has been studied for its spectroscopic properties, such as FTIR, FT-Raman, UV, and NMR, which is crucial in understanding its electronic and structural characteristics (Poiyamozhi et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cyclooxygenase-2 (cox-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain.

Mode of Action

The fluoride substituent enables nucleophilic aromatic substitution , which is a common reaction in organic chemistry where a nucleophile selectively substitutes a halogen on an aromatic ring.

Pharmacokinetics

Its molecular weight of 20458 g/mol suggests that it could be well-absorbed in the body, as compounds with a molecular weight under 500 g/mol generally have good absorption.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially disrupting normal cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity . Additionally, the stability of the compound under various conditions can impact its effectiveness and reliability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWCHZNFULHBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397524 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-22-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)

![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)